molecular formula C30H35NO7 B2762798 (9H-Fluoren-9-yl)methyl (2-(2-(3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy)ethoxy)ethyl)carbamate CAS No. 1988771-96-5

(9H-Fluoren-9-yl)methyl (2-(2-(3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy)ethoxy)ethyl)carbamate

Cat. No.: B2762798
CAS No.: 1988771-96-5
M. Wt: 521.61
InChI Key: KSGLFBCFELHOPT-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected carbamate derivative featuring a polyethylene glycol (PEG)-like ethoxy chain and a cyclohexylidene-dione moiety. The Fmoc group is widely used in peptide synthesis as a temporary amine-protecting group due to its stability under basic conditions and ease of removal with piperidine . The ethoxy chain enhances hydrophilicity, making the compound suitable for applications requiring aqueous compatibility, such as bioconjugation or drug delivery systems.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO7/c1-30(2)17-26(33)28(27(34)18-30)25(32)11-13-36-15-16-37-14-12-31-29(35)38-19-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,24,32H,11-19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGLFBCFELHOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(9H-Fluoren-9-yl)methyl (2-(2-(3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy)ethoxy)ethyl)carbamate is a complex organic compound with significant biological activity and potential applications in medicinal chemistry. Its structure incorporates a fluorenyl group and a carbamate functional group, which are known to influence its interactions with biological systems.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C25H38N2O5C_{25}H_{38}N_{2}O_{5}

Key Features of the Compound:

  • Fluorenyl Group: Provides hydrophobic characteristics and potential for π-π stacking interactions.
  • Carbamate Functional Group: Imparts reactivity and biological activity, particularly in enzyme inhibition and protein binding.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit certain proteases, which are crucial in various biological processes including cell signaling and metabolism. This inhibition can lead to downstream effects in cellular pathways, making the compound a candidate for therapeutic applications.

Protein Binding

The compound demonstrates a strong binding affinity with specific proteins. Binding studies reveal that it interacts with target proteins involved in critical biological functions, potentially altering their activity. This property is essential for drug design as it can enhance the efficacy of therapeutic agents.

Toxicological Profile

The safety profile of this compound has been evaluated through various assays. Preliminary results indicate moderate toxicity levels when administered orally or dermally, categorizing it as harmful under certain conditions .

Comparative Analysis

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameMolecular FormulaBiological ActivityUnique Aspects
(9H-Fluoren-9-yl)methyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamateC19H23NO3Moderate enzyme inhibitionEnhanced lipophilicity
(9H-Fluoren-9-yl)methyl N-(2-hydroxypropyl)-N-methylcarbamateC19H23NO3Significant protease inhibitionDifferent steric hindrance
(9H-Fluoren-9-yl)methyl N-(2-hydroxybutyl)-N-methylcarbamateC20H25NO3Low antimicrobial activityLonger carbon chain influences solubility

This table highlights how variations in side groups can affect solubility and biological activity, emphasizing the unique features of the target compound.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Anticancer Activity: A study demonstrated that this compound could inhibit cancer cell proliferation in vitro by targeting specific signaling pathways involved in cell growth.
  • Neuroprotective Effects: Another investigation indicated that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Properties: Research has also suggested that it may reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • PEG-like chains (as in the target compound and ’s 8-amino-3,6-dioxooctyl derivative) improve aqueous solubility compared to hydrophobic analogs like the bromoethyl derivative .
  • Aminoaryl groups (e.g., ) enable site-specific modifications, whereas the target compound’s hydroxypropoxy-ethoxy chain favors non-covalent interactions in aqueous environments.

Physicochemical Properties

  • Solubility : The target compound’s ethoxy chain enhances water solubility (>10 mg/mL in DMSO or water) compared to hydrophobic analogs like the bromoethyl derivative (<5 mg/mL in DMSO) .
  • Stability: Cyclohexylidene-dione-containing compounds (e.g., ) exhibit superior thermal stability (decomposition >200°C) compared to Fmoc-aminoaryl derivatives (decomposition ~150°C) .

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